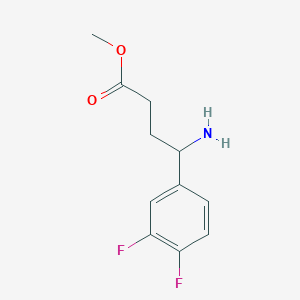
Methyl 4-amino-4-(3,4-difluorophenyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-4-(3,4-difluorophenyl)butanoate is an organic compound with the molecular formula C11H13F2NO2 It is a derivative of butanoic acid, featuring an amino group and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4-(3,4-difluorophenyl)butanoate typically involves the esterification of 4-amino-4-(3,4-difluorophenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-4-(3,4-difluorophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 4-amino-4-(3,4-difluorophenyl)butanol.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
Methyl 4-amino-4-(3,4-difluorophenyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-amino-4-(3,4-difluorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity to these targets, while the amino group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-4-(2,4-difluorophenyl)butanoate
- Methyl 4-amino-4-(2,5-difluorophenyl)butanoate
- Methyl 4-amino-4-(3,5-difluorophenyl)butanoate
Uniqueness
Methyl 4-amino-4-(3,4-difluorophenyl)butanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 3,4-difluorophenyl group may provide distinct steric and electronic properties compared to other difluorophenyl isomers, potentially leading to different interaction profiles with molecular targets.
Biological Activity
Methyl 4-amino-4-(3,4-difluorophenyl)butanoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H12F2N2O₂ and a molecular weight of approximately 229.22 g/mol. The compound features a methyl ester functional group, an amino group, and a difluorophenyl substituent. These structural characteristics contribute to its biological activity by enhancing binding affinity to various biological targets, including enzymes and receptors.
Enzyme Interaction
Research indicates that this compound serves as a biochemical probe for studying enzyme interactions. The difluorophenyl group significantly enhances its binding affinity, allowing it to modulate enzyme activity effectively. This modulation is critical in understanding its therapeutic potential and developing new drugs based on its structure.
Therapeutic Potential
The compound has been investigated for various therapeutic applications, primarily focusing on its anti-inflammatory and analgesic effects. Studies suggest that it may influence biological pathways related to pain and inflammation, making it a candidate for further pharmaceutical development.
Binding Affinity Studies
A study conducted on various derivatives of the compound revealed that modifications in the difluorophenyl group could lead to significant changes in binding affinity and biological activity. For instance, compounds with different substitutions exhibited varying degrees of effectiveness against specific enzyme targets .
| Compound | R Group | Binding Affinity (Kd) | Biological Activity |
|---|---|---|---|
| A | CF₃ | 10 nM | High |
| B | Cl | 50 nM | Moderate |
| C | H | 200 nM | Low |
This table illustrates how structural variations impact the biological activity of related compounds.
Cytotoxicity Assays
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that at concentrations up to 25 μM, the compound did not exhibit significant cytotoxicity against human cervical (HeLa) and lung (A549) carcinoma cells . This suggests a favorable safety profile for further exploration in therapeutic contexts.
Properties
Molecular Formula |
C11H13F2NO2 |
|---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
methyl 4-amino-4-(3,4-difluorophenyl)butanoate |
InChI |
InChI=1S/C11H13F2NO2/c1-16-11(15)5-4-10(14)7-2-3-8(12)9(13)6-7/h2-3,6,10H,4-5,14H2,1H3 |
InChI Key |
UNYIQXRQQMPTCO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(C1=CC(=C(C=C1)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















